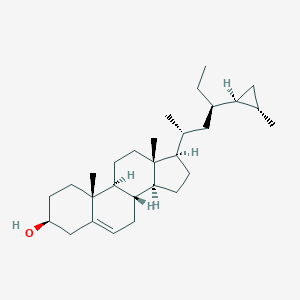
Hebesterol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hebesterol is a useful research compound. Its molecular formula is C29H48O and its molecular weight is 412.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Calysterols and cyclopropyl sidechain derivatives [ST0111]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Physiological Functions of Hebesterol
This compound exhibits several physiological functions that contribute to its applications in health and nutrition:
- Cholesterol-Lowering Effects : this compound is known to reduce levels of low-density lipoprotein cholesterol (LDL-C), which is often referred to as "bad" cholesterol. It competes with dietary cholesterol for absorption in the intestines, thereby lowering overall cholesterol levels in the body .
- Antioxidant Properties : Research indicates that this compound possesses antioxidant properties, which help combat oxidative stress and may reduce the risk of chronic diseases such as cardiovascular diseases and cancer .
- Anti-Inflammatory Effects : this compound has been shown to exhibit anti-inflammatory properties, potentially aiding in the management of inflammatory conditions and diseases .
Health Benefits and Applications
The applications of this compound extend into various domains, particularly in functional foods and nutraceuticals:
Functional Foods
This compound is increasingly being incorporated into functional foods aimed at improving heart health. Foods enriched with phytosterols like this compound can help lower cholesterol levels when consumed regularly. The FDA has recognized the cholesterol-lowering effects of plant sterols and stanols, allowing manufacturers to market these products as beneficial for heart health .
Nutraceuticals
This compound's potential as a nutraceutical is significant. It can be formulated into dietary supplements targeting individuals with high cholesterol levels or those looking to maintain cardiovascular health. Clinical studies have demonstrated that supplementation with plant sterols can lead to modest reductions in LDL-C levels .
Case Studies and Research Findings
Several studies have documented the effects of this compound on health outcomes:
- Clinical Trials : A randomized controlled trial involving participants with elevated cholesterol levels found that supplementation with plant sterols, including this compound, resulted in a significant reduction in LDL-C compared to placebo groups .
- Mechanistic Studies : Research utilizing cell models has shown that this compound can inhibit cholesterol absorption in intestinal cells (Caco-2 cells) and reduce hepatic cholesterol synthesis (HepG2 cells) . These findings support its role as an effective agent for managing cholesterol levels.
Challenges and Considerations
While the benefits of this compound are promising, there are challenges associated with its application:
- Bioavailability : The bioavailability of phytosterols like this compound can vary based on their source and the method of extraction. Ensuring optimal absorption is crucial for maximizing their health benefits .
- Regulatory Aspects : As with any dietary supplement or functional food ingredient, regulatory scrutiny is essential. Manufacturers must adhere to guidelines set forth by health authorities regarding claims related to health benefits.
Propiedades
Número CAS |
114174-00-4 |
|---|---|
Fórmula molecular |
C29H48O |
Peso molecular |
412.7 g/mol |
Nombre IUPAC |
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R,4R)-4-[(1S,2S)-2-methylcyclopropyl]hexan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H48O/c1-6-20(24-16-18(24)2)15-19(3)25-9-10-26-23-8-7-21-17-22(30)11-13-28(21,4)27(23)12-14-29(25,26)5/h7,18-20,22-27,30H,6,8-17H2,1-5H3/t18-,19+,20+,22-,23-,24-,25+,26-,27-,28-,29+/m0/s1 |
Clave InChI |
AAJHVCTWRPOTGA-SIGAZLDMSA-N |
SMILES |
CCC(CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C5CC5C |
SMILES isomérico |
CC[C@H](C[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)[C@H]5C[C@@H]5C |
SMILES canónico |
CCC(CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C5CC5C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















